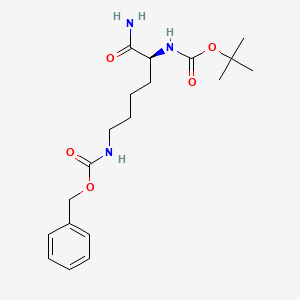

((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester typically involves multiple stepsThe reaction conditions often involve the use of solvents like glycerol and catalysts to ensure high yield and selectivity .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be used to remove the Boc protecting group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include phosphoric acid for deprotection, and various oxidizing and reducing agents . The reaction conditions often involve mild temperatures and environmentally benign solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group using phosphoric acid results in the formation of the free amine .

Scientific Research Applications

Chemistry

In chemistry, ((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester is used as an intermediate in the synthesis of peptides and other complex molecules. Its ability to protect amine groups makes it valuable in multi-step organic syntheses .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. The protected amine group allows for selective modification of biomolecules without interfering with other functional groups .

Medicine

In medicine, this compound is used in the development of pharmaceuticals. Its ability to protect amine groups during synthesis is crucial for the preparation of peptide-based drugs .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility and stability make it suitable for large-scale production .

Mechanism of Action

The mechanism of action of ((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester involves the protection of amine groups through the formation of a Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under mild conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar Compounds

2-tert-butoxycarbonylamino-pentanedioic acid 1-tert-butyl ester: This compound also features a Boc protecting group and is used in similar applications.

tert-butyl esters: These compounds are commonly used as protecting groups in organic synthesis.

Uniqueness

((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester is unique due to its specific structure, which allows for selective protection and deprotection of amine groups. This selectivity is crucial in multi-step organic syntheses, making it a valuable tool in both research and industrial applications .

Biological Activity

((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester, commonly referred to as a carbamate derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : C25H41N3O5

- Molecular Weight : 463.61 g/mol

- CAS Number : 31009337

The biological activity of carbamate derivatives like this compound is often attributed to their ability to interact with specific enzymes and biological pathways. Notably, these compounds can inhibit key enzymes involved in metabolic pathways of pathogens, leading to their potential use as antimicrobial agents.

Enzyme Inhibition

Research has shown that carbamate derivatives can effectively inhibit enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is crucial for the glycolytic pathway in various pathogens, including Plasmodium falciparum, the causative agent of malaria. The stereochemistry of these compounds significantly influences their binding affinity and inhibitory potency against these enzymes .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits promising antimicrobial properties. The compound has been tested against a range of bacterial and fungal strains, showing varying degrees of effectiveness.

| Pathogen | Inhibition (% at 64 µg/mL) | Mechanism |

|---|---|---|

| E. coli | 40% | Inhibition of cell wall synthesis |

| P. aeruginosa | 35% | Disruption of membrane integrity |

| C. albicans | 60% | Inhibition of ergosterol biosynthesis |

| A. flavus | 50% | Induction of oxidative stress |

The compound's mechanism appears to involve both direct enzyme inhibition and disruption of cellular processes critical for pathogen survival .

Case Studies

- Antimalarial Activity : In a study examining the stereochemical effects on biological activity, it was found that specific isomers of similar carbamate derivatives displayed significant antiplasmodial activity. The (5S, αS) isomer demonstrated three-fold greater potency compared to its counterparts .

- Cytotoxicity Testing : A series of tests conducted on human cell lines revealed moderate cytotoxicity associated with certain concentrations of the compound. While effective against pathogens, care must be taken regarding potential toxicity to human cells .

- Comparative Analysis with Other Compounds : When compared with other known antimicrobial agents, this compound showed competitive inhibition rates against several strains, indicating its potential as a lead compound for further development .

Properties

Molecular Formula |

C19H29N3O5 |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

benzyl N-[(5S)-6-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]carbamate |

InChI |

InChI=1S/C19H29N3O5/c1-19(2,3)27-18(25)22-15(16(20)23)11-7-8-12-21-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-/m0/s1 |

InChI Key |

DAJHIUICHSIAAV-HNNXBMFYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.